molecular formula C12H14O3 B155568 Ethyl 3-oxo-4-phenylbutanoate CAS No. 718-08-1

Ethyl 3-oxo-4-phenylbutanoate

Cat. No. B155568
Key on ui cas rn: 718-08-1
M. Wt: 206.24 g/mol
InChI Key: BOZNWXQZCYZCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09107916B2

Procedure details

To a solution of phenylacetyl chloride (1 mL, 7.56 mmol) was added dropwise a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.09 g, 7.56 mmol) and pyridine (1.3 mL) in CH2Cl2 (20 mL) at 0° C. The solution was stirred for 30 min at 0° C., then allowed to warm slowly to rt and stirred overnight. The reaction mixture was then washed with 10% aqueous HCl (2×10 mL). The organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The crude residue was dissolved in EtOH (20 mL) and heated under reflux conditions for 4 h. The mixture was cooled to rt and then concentrated under reduced pressure. The resulting oil was purified by flash column chromatography (PE/EA=1/4) to afford the title compound (600 mg, 38%) as a yellow oil. [M+H] Calc'd for C12H14O3, 207. Found, 207.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][C:12]1(C)[O:17]C(=O)[CH2:15][C:14](=O)[O:13]1.N1C=CC=CC=1>C(Cl)Cl>[O:9]=[C:8]([CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:11][C:12]([O:13][CH2:14][CH3:15])=[O:17]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
1.09 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture was then washed with 10% aqueous HCl (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in EtOH (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated under reflux conditions for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash column chromatography (PE/EA=1/4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.